3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
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Overview
Description
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile is an organic compound with the molecular formula C20H14N2O. . This compound is characterized by a fused ring system that includes a naphthalene ring, a pyran ring, and a phenyl group, making it a structurally complex molecule.
Preparation Methods
The synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot condensation reaction, which involves the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a base such as calcium carbonate in ethanol . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitrile group to primary amines, which can further react to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown promise in the treatment of diseases due to their biological activities.
Mechanism of Action
The mechanism of action of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes by binding to specific proteins or DNA, thereby inhibiting cell proliferation and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but its activity against cancer cells suggests a potential role in disrupting cell cycle regulation.
Comparison with Similar Compounds
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile can be compared with other benzochromene derivatives, such as:
3-Amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile: This compound has additional chlorine and methoxy groups, which may enhance its biological activity.
3-Amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile: The presence of a hydroxy group can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific structural features and the balance of hydrophobic and hydrophilic properties, which can be fine-tuned for desired applications.
Properties
IUPAC Name |
3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-12-16-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-17(19)23-20(16)22/h1-11,18H,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZDEUZACTYRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385513 |
Source
|
Record name | 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111861-46-2 |
Source
|
Record name | 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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